molecular formula C20H26ClNO2 B15292835 (2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)

(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)

Cat. No.: B15292835
M. Wt: 347.9 g/mol
InChI Key: MYJTZLYRAWUSLB-AEFICSSHSA-N
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Description

(2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure features a biphenyl group, an amino group, and an ester functional group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) typically involves several steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Amino Group Introduction: The amino group can be introduced via reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The ester functional group can be formed through a Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Suzuki coupling and reductive amination steps, as well as employing efficient purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Nitro or nitroso derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitrated or halogenated biphenyl derivatives

Scientific Research Applications

(2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the amino and ester groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-Ethyl 5-phenyl-4-amino-2-methylpentanoate (hydrochloride)
  • (2R,4R)-Ethyl 5-(4-methylphenyl)-4-amino-2-methylpentanoate (hydrochloride)
  • (2R,4R)-Ethyl 5-(4-chlorophenyl)-4-amino-2-methylpentanoate (hydrochloride)

Uniqueness

(2R,4R)-Ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride) is unique due to its biphenyl group, which provides additional hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins. This can enhance its binding affinity and specificity compared to similar compounds with simpler aromatic groups.

Properties

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

ethyl (2R,4R)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15-,19-;/m1./s1

InChI Key

MYJTZLYRAWUSLB-AEFICSSHSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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